N-[3-(1-aminoethyl)phenyl]benzamide
Description
Significance of Benzamide (B126) Core Structures in Contemporary Chemical Synthesis and Biological Investigation
The benzamide scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of a wide array of biologically active molecules walshmedicalmedia.comresearchgate.net. This structural motif, consisting of a benzene (B151609) ring attached to an amide group, is valued for its chemical stability and its capacity to form hydrogen bonds, which facilitates interactions with biological targets such as enzymes and receptors researchgate.net. Benzamide derivatives have been extensively explored and have yielded compounds with a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects walshmedicalmedia.comwalshmedicalmedia.com.
The versatility of the benzamide core allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for screening and the optimization of lead compounds in drug development researchgate.net. Its derivatives are present in numerous approved drugs, highlighting its importance in pharmaceutical research wikipedia.org. For instance, some substituted benzamides are used as antipsychotics (e.g., amisulpride, sulpiride) and antiemetics (e.g., metoclopramide) researchgate.net. The continued synthesis and investigation of novel benzamide derivatives underscore their significance in the search for new therapeutic agents researchgate.net.
Overview of Structurally Related Benzamide Scaffolds and Their Relevance in Research
The foundational benzamide structure has given rise to a multitude of structurally related scaffolds that are of significant interest in academic and industrial research. These scaffolds often incorporate additional rings or functional groups to modulate the compound's physicochemical properties and biological activity.
One such class of compounds is the N-phenylbenzamides , where the amide nitrogen is substituted with a phenyl group. These derivatives have been investigated for a range of applications, including as antiparasitic agents that target kinetoplastid parasites by binding to their DNA acs.org. The substitution pattern on both the benzoyl and the N-phenyl rings can be systematically varied to explore structure-activity relationships (SAR) and optimize potency and selectivity acs.org.
Another important group is the benzenesulfonamide-benzamide hybrids. These compounds combine the structural features of both benzamides and sulfonamides and have been designed as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for conditions such as glaucoma and Alzheimer's disease, respectively nih.gov.
Furthermore, benzamide moieties are incorporated into more complex heterocyclic systems, such as benzoxazole-benzamides and benzimidazole-benzamides , to create novel scaffolds with unique biological profiles. These have been explored as potential anticancer agents and inhibitors of various kinases researchgate.netnih.gov. The development of these diverse benzamide-based scaffolds demonstrates the enduring relevance of this chemical class in the ongoing quest for new and improved therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(1-aminoethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(16)13-8-5-9-14(10-13)17-15(18)12-6-3-2-4-7-12/h2-11H,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIGOJRNVDUCJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3 1 Aminoethyl Phenyl Benzamide and Analogues
Classical and Contemporary Approaches to Amide Bond Formation
The formation of the amide bond in N-[3-(1-aminoethyl)phenyl]benzamide and related structures can be achieved through several reliable and well-documented methods. These techniques often involve the reaction of an amine with a carboxylic acid or its activated derivative.
Acylation Reactions Utilizing Benzoyl Chlorides
A prevalent and efficient method for synthesizing N-aryl amides is the acylation of an appropriate amine with an acyl chloride. libretexts.orgshaalaa.comdoubtnut.com In the case of this compound, this would involve the reaction of 3-(1-aminoethyl)aniline (B164463) with benzoyl chloride. fluorochem.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. This addition is followed by the elimination of a chloride ion, forming the amide bond. libretexts.org
This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct that is formed. shaalaa.comyoutube.com The base prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The reaction between ethanoyl chloride and ethylamine, for instance, proceeds violently in a concentrated solution to yield N-ethylethanamide and ethylammonium (B1618946) chloride. libretexts.org
A variety of solvents can be used, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being common choices. The reaction conditions are generally mild, often proceeding readily at room temperature.
Table 1: Examples of Acylation Reactions with Benzoyl Chloride
| Amine Reactant | Acylating Agent | Product | Reference |
| Aniline | Benzoyl Chloride | N-phenylbenzamide | doubtnut.com |
| Ethylamine | Ethanoyl Chloride | N-ethylethanamide | libretexts.org |
| Various anilines | Acetyl chloride, Benzoyl chloride | Corresponding N-aryl acetamides and benzamides | scielo.org.mx |
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions provide another versatile route to N-aryl amides. These reactions can involve the displacement of a leaving group on an aromatic ring by an amine or the reaction of an amine with an activated carboxylic acid derivative. For instance, N-substituted benzamide (B126) derivatives have been synthesized through the nucleophilic substitution of 3-bromo-3-(bromo(aryl)methyl)indolin-2-one with substituted anilines. researchgate.net
The direct conversion of amides to ketones, which can be a competing reaction, has been achieved through nucleophilic acyl substitution using organolithium reagents. researchgate.net This highlights the importance of controlling reaction conditions to favor amide formation. The choice of solvent, temperature, and reagents can significantly influence the outcome of the reaction, directing it towards the desired N-aryl amide product.
Reductive Amination Protocols for Amine Integration
Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals. researchgate.net This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of this compound, a precursor ketone could be reductively aminated to introduce the aminoethyl group.
Direct asymmetric reductive amination (DARA) has emerged as a highly efficient one-step method for producing chiral amines from ketones and amines. d-nb.info Iridium complexes with chiral phosphoramidite (B1245037) ligands have been shown to be effective catalysts for this transformation, even with challenging primary alkyl amines as the nitrogen source. d-nb.info This methodology could be applied to synthesize enantiomerically pure this compound, which may be crucial for its biological activity. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a popular choice due to its mildness and selectivity. uea.ac.uk
Table 2: Reductive Amination Reaction Parameters
| Ketone/Aldehyde | Amine Source | Catalyst/Reducing Agent | Product | Key Findings | Reference |
| Acetophenone | Benzylamine | Iridium-L4 complex | N-benzyl-1-phenylethan-1-amine | High yield (94%) and enantioselectivity (95% ee) on a gram scale. | d-nb.info |
| Various Ketones | Primary alkyl amines | Iridium precursor and chiral phosphoramidite ligands | Chiral amines | Effective for a range of substrates, including those with heteroaromatic segments. | d-nb.info |
| Methyl 2-(2-formylphenyl)acetate | α-methyl-3-pyridinemethenamine | Sodium triacetoxyborohydride | 2-(1-(Pyridin-3-yl)ethyl)-1,4-dihydroisoquinolin-3(2H)-one | Successful reductive amination in THF. | uea.ac.uk |
Condensation Reactions with Isatoic Anhydride (B1165640) and Amines
Isatoic anhydride is a versatile reagent for the synthesis of various nitrogen-containing heterocycles and N-substituted anthranilamides. rsc.orgacs.org The reaction of isatoic anhydride with a primary amine leads to the formation of a 2-aminobenzamide (B116534) derivative. rsc.orgresearchgate.net This intermediate can then be further functionalized. For example, N-alkyl and N-aryl substituted 2-aminobenzamides have been prepared in a single step by reacting isatoic anhydride with various amines. rsc.org
Three-component reactions involving isatoic anhydride, an amine, and another electrophile, such as a 2-bromoacetophenone (B140003) derivative, can provide N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives in high yields. nih.gov These multi-component reactions offer an efficient and atom-economical approach to complex molecules. Solvent-free conditions have also been reported for the reaction of isatoic anhydride, amines, and N,N'-dialkyl carbodiimides to produce 3-alkyl-2-(alkylamino)quinazolin-4(3H)-ones. researchgate.net
Dehydrosulfurization Reactions of Thiocarboxamide Precursors
While less common, the conversion of thiocarboxamides to amides through dehydrosulfurization presents an alternative synthetic route. This transformation can be achieved using various reagents. More recently, metal-free methods employing visible light and an organic dye as a photoredox catalyst have been developed for the dehydrosulfurization of thioamides to nitriles, with air as the terminal oxidant. researchgate.net While this specific example leads to nitriles, the underlying principle of activating the thiocarbonyl group could potentially be adapted for amide synthesis under different reaction conditions.
Emerging Synthetic Strategies
The field of amide bond synthesis is continually evolving, with new methods being developed to improve efficiency, selectivity, and environmental friendliness.
One notable emerging strategy is Umpolung Amide Synthesis (UmAS). nih.govacs.orgresearchgate.net This approach reverses the typical polarity of the reactants, where an electrophilic acyl donor reacts with a nucleophilic amine. In UmAS, α-fluoronitroalkanes react with N-aryl hydroxylamines in the presence of a simple Brønsted base to directly form N-aryl amides. nih.govacs.org This method is particularly valuable as it can proceed without epimerization, a common issue in the synthesis of chiral α-amino-N-aryl amides. nih.gov
Another innovative approach involves the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines to synthesize N-arylamides. mdpi.com This protocol starts from readily available amines and nitriles, which are converted to amidine substrates. The subsequent rearrangement in the presence of a hypervalent iodine reagent yields the desired N-arylamide. mdpi.com
Furthermore, iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water has been reported as a green and cost-effective method. rsc.org This reaction uses inexpensive and safe iron dust as the reducing agent and additive, making it suitable for large-scale synthesis. rsc.org
Catalytic dehydrative amidation of carboxylic acids with aqueous ammonia, using a diboronic acid anhydride catalyst, has also been developed for the synthesis of primary amides. rsc.org This method utilizes an inexpensive and readily available source of ammonia. rsc.org
Biocatalytic Amide Bond Coupling Methodologies
The formation of the amide bond in this compound and related structures is a critical step that can be achieved with high selectivity and under environmentally benign conditions using biocatalysts. Amide bond synthesis is recognized as a significant challenge in green chemistry. rsc.org Traditional chemical methods often require harsh conditions and stoichiometric coupling reagents, which generate substantial waste. diva-portal.org Biocatalytic approaches, particularly those employing enzymes, offer a more sustainable alternative by operating in aqueous media and minimizing the need for toxic reagents and organic solvents. diva-portal.orgd-nb.info
Enzymes such as ATP-dependent amide bond synthetases (ABS) have shown promise in this area. For instance, ancestral ABS enzymes derived from Marinactinospora thermotolerans have demonstrated the ability to couple a variety of amine and carboxylic acid building blocks with complementary specificities and increased thermostability. rsc.org Another approach involves the use of nitrile hydratase enzymes in combination with copper-catalyzed N-arylation in a one-pot system. manchester.ac.uk This chemoenzymatic strategy allows for the synthesis of amides from nitriles and aryl halides, providing an alternative disconnection approach that can circumvent the need for protecting groups. manchester.ac.uk
Adenylating enzymes also present a viable route for direct amide bond formation. The first adenylation domain of tyrocidine synthetase 1, for example, can catalyze the sequential enzymatic activation of amino acids followed by nucleophilic substitution with various amines. d-nb.info This method has been shown to have broad substrate flexibility. d-nb.info
| Enzyme/System | Methodology | Key Features | Reference |
|---|---|---|---|
| Ancestral ATP-dependent Amide Bond Synthetases (ABS) | Direct coupling of amines and carboxylic acids | Increased thermostability and complementary specificities. | rsc.org |
| Nitrile Hydratase & Cu-catalysis | Integrated chemo- and biocatalytic synthesis from nitriles and aryl halides | One-pot synthesis, avoids protecting groups. | manchester.ac.uk |
| Adenylating Enzymes (e.g., Tyrocidine Synthetase 1 A-domain) | Enzymatic activation of amino acids followed by nucleophilic attack by amines | Broad substrate flexibility. | d-nb.info |
Multi-Component Reaction Sequences
Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecules like this compound and its analogs from three or more starting materials in a single step. tcichemicals.com This approach is highly valued in medicinal chemistry for its ability to rapidly generate libraries of compounds. elsevierpure.com
One notable MCR involves the reaction of arynes, isocyanides, and water to produce benzamide derivatives. organic-chemistry.org This transition-metal-free reaction proceeds under mild conditions with a broad substrate scope. The use of unsymmetrical arynes can lead to regioselectivity influenced by both electronic and steric factors. organic-chemistry.org Another example is the one-pot synthesis of imidazopyridazine-based N-phenylbenzamides from dimethyl phthalate, substituted anilines, and pyridazine-4,5-diamine, catalyzed by phosphoric acid in a green solvent like glycerol. elsevierpure.com
The Biginelli and Hantzsch reactions are classic examples of three-component MCRs that lead to the formation of dihydropyrimidinones and dihydropyridines, respectively, which are classes of compounds that can be analogous in structural complexity. tcichemicals.com The Passerini and Ugi reactions are also fundamental MCRs that result in α-acyloxy carboxamides and α-aminoacyl amides, respectively, demonstrating the versatility of this strategy in constructing amide-containing molecules.
| Reaction Name/Type | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Aryne-based MCR | Arynes, Isocyanides, Water | Benzamides | Transition-metal-free, mild conditions, broad scope. | organic-chemistry.org |
| Imidazopyridazine Synthesis | Dimethyl phthalate, Anilines, Pyridazine-4,5-diamine | Imidazopyridazine-based N-phenylbenzamides | Atom-economical, green solvent (glycerol). | elsevierpure.com |
Transition-Metal Catalyzed Functionalizations
Transition-metal catalysis is a powerful tool for the synthesis of this compound and its analogs, particularly through C-H activation and functionalization. These methods allow for the direct formation of C-C and C-N bonds, offering high atom and step economy. nih.gov
Cobalt-catalyzed C-H activation/annulation of benzamides with alkynes provides a route to isoquinolinones. nih.gov This method has been successfully applied to the synthesis of fluoroalkylated isoquinolinones, which are of significant interest in medicinal chemistry. The regioselectivity of the reaction can be influenced by the nature of the alkyne substituent. nih.gov While rhodium and iridium have been traditionally used for such transformations, the development of catalysts based on less expensive metals like cobalt is a significant advancement. nih.gov
Nickel-catalyzed ortho-alkylation of benzamides has also been reported, expanding the toolkit for modifying the aromatic ring. acs.org Furthermore, palladium-catalyzed asymmetric allylation of biaryl aldehydes, using a chiral transient directing group, has been developed to achieve high enantioselectivity. snnu.edu.cn This dynamic kinetic resolution pathway allows for the efficient functionalization of racemic starting materials. snnu.edu.cn
| Metal Catalyst | Reaction Type | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Cobalt | C-H Activation/Annulation | Benzamides, Alkynes | Isoquinolinones | High atom and step economy. | nih.gov |
| Nickel | ortho-Alkylation | Benzamides | ortho-Alkylated Benzamides | Effective for purine (B94841) functionalization. | acs.org |
| Palladium | Asymmetric Allylation | Biaryl Aldehydes | Allylated Biaryls | Utilizes chiral transient directing groups for high enantioselectivity. | snnu.edu.cn |
Stereochemical Control and Enantioselective Synthesis
The 1-aminoethyl group of this compound contains a chiral center, making stereochemical control a critical aspect of its synthesis. The development of enantioselective methods to establish this chiral amine center is of paramount importance for accessing single enantiomers, which often exhibit distinct biological activities.
Enantioselective Approaches to Chiral Amine Centers
A variety of enantioselective strategies have been developed for the synthesis of chiral amines. nih.gov Biocatalytic methods have emerged as powerful tools for this purpose. For example, engineered variants of myoglobin (B1173299) have been successfully employed for the asymmetric N-H carbene insertion of aromatic amines with 2-diazopropanoate esters, yielding chiral α-amino acid derivatives with up to 82% enantiomeric excess (ee). nih.govrochester.edu This approach benefits from the ability to tune the chiral environment of the enzyme's active site. nih.govrochester.edu
Transaminases are another class of enzymes utilized for the asymmetric synthesis of chiral amines from their corresponding prochiral ketones. tdx.cat The equilibrium of this reaction can be unfavorable, but this challenge can be overcome by coupling the reaction with a pyruvate (B1213749) decarboxylase to remove the pyruvate by-product, thus driving the reaction towards the desired chiral amine. tdx.cat
Transition-metal-catalyzed asymmetric hydrogenation of imines is a well-established and highly effective method for producing chiral amines. nih.gov Iridium and rhodium complexes with chiral ligands, such as phosphino-oxazolines and phosphoramidites, have been shown to catalyze the hydrogenation of N-aryl imines with high activity and enantioselectivity, often achieving up to 97% ee. nih.gov The choice of ligand and metal can be tailored to achieve the desired stereochemical outcome.
| Methodology | Catalyst/Enzyme | Substrates | Key Features | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Biocatalytic N-H Carbene Insertion | Engineered Myoglobin Variants | Aromatic amines, 2-diazopropanoate esters | Tunable chiral environment. | Up to 82% | nih.govrochester.edu |
| Biocatalytic Asymmetric Amination | Transaminases coupled with Pyruvate Decarboxylase | Prochiral ketones, Alanine | Equilibrium shift by by-product removal. | - | tdx.cat |
| Asymmetric Hydrogenation | Iridium or Rhodium complexes with chiral ligands | N-aryl imines | High activity and selectivity. | Up to 97% | nih.gov |
Structural Elucidation and Characterization Techniques in Research
Spectroscopic Analysis
Spectroscopic methods are fundamental in determining the molecular structure of N-[3-(1-aminoethyl)phenyl]benzamide by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy provides information on the chemical environment of hydrogen atoms. For this compound, the predicted proton signals are distinct for the benzoyl group, the substituted phenyl ring, and the aminoethyl side chain. The aromatic protons of the benzoyl moiety are expected in the δ 7.4–7.9 ppm range, while the protons on the 3-substituted phenyl ring would appear between δ 7.0–7.5 ppm. The amide proton (N-H) typically resonates as a broad singlet at a downfield shift, often above δ 8.0 ppm. The ethyl group would present a quartet for the methine proton (CH) adjacent to the amine and a doublet for the terminal methyl (CH₃) protons.
¹³C NMR Spectroscopy offers direct insight into the carbon skeleton. researchgate.net The spectrum for this compound is expected to show a characteristic signal for the amide carbonyl carbon between δ 166–168 ppm. The aromatic carbons from both phenyl rings would generate a series of signals in the typical δ 110–150 ppm region. researchgate.net Carbons of the ethyl side chain are anticipated at higher field, with the CH carbon appearing around δ 45-55 ppm and the CH₃ carbon around δ 20-25 ppm.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Amide Carbonyl (C=O) | - | 166.0 - 168.0 |
| Aromatic Carbons | - | 110.0 - 150.0 |
| Aromatic Protons | 7.0 - 7.9 | - |
| Amide Proton (NH) | >8.0 (broad singlet) | - |
| Ethyl CH | ~4.0 - 4.5 (quartet) | 45.0 - 55.0 |
| Ethyl CH₃ | ~1.5 (doublet) | 20.0 - 25.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. A prominent, strong absorption band corresponding to the C=O stretching vibration of the amide group (Amide I band) is expected in the region of 1630–1680 cm⁻¹. The N-H stretching vibrations from the secondary amide and the primary amine would appear as sharp to broad peaks between 3100 and 3500 cm⁻¹. Specifically, primary amides often show two bands in this region. The N-H bending vibration (Amide II band) for the secondary amide typically results in a strong peak near 1515-1570 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide & Amine N-H | Stretch | 3100 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Amide C=O | Stretch (Amide I) | 1630 - 1680 |
| Amine N-H | Scissor | 1590 - 1650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing aromatic rings and carbonyl groups, such as this compound, exhibit characteristic absorptions in the UV region. The benzamide (B126) chromophore typically displays absorption maxima (λmax) resulting from π → π* transitions of the aromatic rings and n → π* transitions of the carbonyl group. These absorptions are generally observed in the 200-280 nm range. The presence of the second substituted phenyl ring is expected to influence the exact position and intensity of these absorption bands.
Mass Spectrometry (LC-MS, HPLC-MS)
Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. The molecular formula for this compound is C₁₅H₁₆N₂O, corresponding to a monoisotopic mass of approximately 240.13 g/mol . In techniques like electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as the protonated molecular ion [M+H]⁺ at an m/z value of approximately 241.13.
Key fragmentation pathways can also be predicted. A common fragmentation for benzamides is the cleavage of the amide bond, which would yield a benzoyl cation at m/z 105. Another likely fragmentation would involve the loss of the aminoethyl side chain from the phenyl ring.
Predicted Mass Spectrometry Data
| Ion | Formula | Predicted m/z |
|---|---|---|
| Molecular Ion | [C₁₅H₁₆N₂O]⁺ | 240.13 |
| Protonated Molecular Ion | [C₁₅H₁₇N₂O]⁺ | 241.13 |
Diffraction Methods
X-ray Single Crystal Diffraction Analysis
X-ray single crystal diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths and angles.
As of now, there is no publicly available crystal structure for this compound. However, analysis of structurally similar compounds, such as N-[(1S)-1-phenylethyl]benzamide, offers insight into the likely crystal packing. It is highly probable that the crystal structure of this compound is stabilized by intermolecular hydrogen bonds. Specifically, the amide N-H donor and the carbonyl C=O acceptor are expected to form N−H⋯O hydrogen bonds, creating chain-like motifs that are a common structural feature in the crystal packing of amides. The primary amine group of the aminoethyl substituent would also participate in hydrogen bonding, further influencing the supramolecular assembly.
Elemental Composition and Purity Determination
The definitive identification and utility of a synthesized chemical compound in research are contingent upon the rigorous verification of its elemental composition and the assessment of its purity. For this compound, with the molecular formula C₁₅H₁₆N₂O, these characterization steps are fundamental to confirming its molecular structure and ensuring the reliability of any subsequent experimental data.
Elemental Composition
Elemental analysis is a cornerstone technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. This is typically achieved through combustion analysis, where the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. The results are then compared against the theoretical values calculated from the compound's molecular formula. semanticscholar.org High-Resolution Mass Spectrometry (HRMS) also serves as a powerful tool to confirm the elemental composition by providing a highly accurate mass measurement of the parent ion, which can be matched to the calculated exact mass of the proposed formula. rsc.org
The theoretical elemental composition of this compound is derived from its molecular formula, C₁₅H₁₆N₂O, and the atomic weights of its constituent atoms. bldpharm.com The calculated percentages provide a benchmark against which experimental results are measured. A close correlation between the found and calculated values provides strong evidence for the correct synthesis of the target compound. mdpi.comscispace.com
| Element | Symbol | Theoretical Mass % | Example Experimental Mass % |
|---|---|---|---|
| Carbon | C | 74.97% | 74.95% |
| Hydrogen | H | 6.71% | 6.74% |
| Nitrogen | N | 11.66% | 11.63% |
| Oxygen | O | 6.66% | 6.68% |
Note: The "Example Experimental Mass %" values are illustrative of typical results found in research publications for analogous compounds and serve to demonstrate the expected concordance with theoretical values. mdpi.comscispace.com
Purity Determination
Establishing the purity of a compound is critical, as impurities can significantly alter chemical and biological findings. Various chromatographic techniques are employed for this purpose. Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress and preliminary purity assessment. semanticscholar.org
For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. mdpi.com HPLC separates the target compound from any impurities, and the purity is typically expressed as a percentage of the total peak area in the chromatogram. In many research contexts, a purity of >95% is a standard requirement for a compound to be used in further studies. mdpi.com Purification of the final product is often achieved through techniques like column chromatography over silica (B1680970) gel or crystallization. rsc.orgsmolecule.com
| Analytical Technique | Purpose | Typical Outcome/Finding |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | Determination of purity level, often achieving >95%. mdpi.com |
| Thin-Layer Chromatography (TLC) | Qualitative purity check and reaction monitoring | Confirmation of a single major spot, indicating the absence of significant impurities. semanticscholar.org |
| Column Chromatography | Purification of the compound | Isolation of the target compound from reaction byproducts. rsc.org |
| High-Resolution Mass Spectrometry (HRMS) | Structural confirmation and formula verification | Provides an exact mass that confirms the elemental formula. rsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and stereochemical purity | Confirms the chemical structure and can be used to determine the ratio of stereoisomers. acs.orgfarmaciajournal.com |
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Further research or de novo computational studies would be required to generate the specific data needed to populate the requested sections on ligand-protein binding, interaction energies, receptor analysis, and simulation dynamics for this compound.
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical Calculations
Electronic Structure Analysis
The electronic structure of a molecule dictates its physical and chemical properties. Quantum mechanical calculations are employed to analyze parameters such as the distribution of electron density and the energies of molecular orbitals. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests the molecule is more reactive and can undergo charge transfer within itself. nih.gov For N-[3-(1-aminoethyl)phenyl]benzamide, theoretical calculations would elucidate the flow of charge and the electronic transitions that are possible, providing a foundation for understanding its interaction with biological targets. mdpi.com
| Computational Method | Parameter | Calculated Value (Hypothetical) | Interpretation |
| DFT/B3LYP | HOMO Energy | -6.2 eV | Indicates electron-donating capacity. |
| DFT/B3LYP | LUMO Energy | -1.5 eV | Indicates electron-accepting capacity. |
| DFT/B3LYP | HOMO-LUMO Gap | 4.7 eV | Suggests moderate chemical reactivity and stability. mdpi.com |
| DFT/B3LYP | Dipole Moment | 3.5 D | Indicates the molecule's overall polarity. |
Reactivity Site Prediction
Molecular Electrostatic Potential (MEP) analysis is a powerful tool used to predict the reactive sites of a molecule. nih.gov The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are rich or deficient in electrons. mdpi.com
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, these sites are expected to be around the oxygen atom of the carbonyl group and the nitrogen of the primary amine, which possess lone pairs of electrons.
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions are typically found around the hydrogen atoms bonded to nitrogen and the carbonyl carbon. mdpi.com
This predictive analysis guides the understanding of how the molecule might interact with a biological receptor, highlighting the specific atoms likely to engage in hydrogen bonding or other non-covalent interactions.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. als-journal.com One of its primary applications is to perform geometry optimization, which calculates the lowest energy (ground state) conformation of a molecule. researchgate.net By using functionals like B3LYP combined with appropriate basis sets (e.g., 6-311G(d,p)), researchers can determine the most stable three-dimensional arrangement of the atoms in this compound. mdpi.com
DFT calculations are also used to predict vibrational frequencies, which can be correlated with experimental infrared (IR) spectra to confirm the molecule's structure. nih.gov Furthermore, DFT provides the foundation for calculating the electronic properties and reactivity indicators discussed in the preceding sections. mdpi.com
| Property | DFT Calculation | Significance |
| Ground State Energy | Geometry Optimization | Determines the most stable molecular conformation. researchgate.net |
| Vibrational Frequencies | Frequency Analysis | Correlates theoretical structure with experimental IR spectra. nih.gov |
| Electronic Properties | Single-Point Energy | Computes HOMO-LUMO energies and MEP maps for reactivity analysis. mdpi.commdpi.com |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a cornerstone of modern drug discovery, used to identify the essential structural features a molecule must possess to be biologically active. dergipark.org.tr When the 3D structure of the biological target is unknown, a ligand-based approach is employed. creative-biolabs.com This method involves analyzing a set of known active molecules to derive a common-feature pharmacophore model. creative-biolabs.commdpi.com
The process for this compound would involve:
Conformational Analysis: Generating multiple possible 3D shapes for a set of active benzamide (B126) analogs.
Molecular Alignment: Superimposing these conformations to identify common chemical features.
Hypothesis Generation: Creating a 3D model that defines the spatial arrangement of key features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.gov
This resulting pharmacophore model serves as a 3D query to screen large virtual compound libraries, identifying novel molecules that fit the model and are therefore predicted to have similar biological activity. dergipark.org.tr
| Pharmacophoric Feature | Potential Group in this compound |
| Hydrogen Bond Donor | Amine (-NH2) group, Amide (N-H) group |
| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O) |
| Aromatic Ring | Two phenyl rings |
| Hydrophobic Center | Ethyl group, Phenyl rings |
In Silico ADME Prediction for Research Prioritization
Before committing significant resources to synthesizing and testing a compound, its pharmacokinetic profile is predicted using computational tools. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models estimate how a drug is likely to behave in the body, helping to identify candidates with favorable drug-like properties. dergipark.org.tr These predictions are crucial for prioritizing compounds in the early stages of drug discovery. dergipark.org.trepstem.net
For this compound, key ADME parameters would be calculated to assess its potential. For instance, predictions on Caco-2 permeability can suggest its potential for oral absorption, while estimations of its interaction with cytochrome P450 enzymes can indicate its metabolic stability. researchgate.net
| ADME Property | Predicted Parameter | Typical Value (Hypothetical) | Interpretation |
| Absorption | Caco-2 Permeability | < 8 x 10⁻⁶ cm/s | Low to moderate intestinal absorption predicted. researchgate.net |
| Absorption | Bioavailability Score | 0.55 | Indicates a good probability of being bioavailable. nih.gov |
| Distribution | Plasma Protein Binding | > 90% | High binding to plasma proteins is likely. japsonline.com |
| Distribution | Blood-Brain Barrier (BBB) | Non-penetrant | The compound is not expected to cross into the brain. |
| Metabolism | CYP2D6 Inhibition | Non-inhibitor | Low probability of causing drug-drug interactions via this pathway. researchgate.net |
| Metabolism | CYP3A4 Inhibition | Non-inhibitor | Low probability of causing drug-drug interactions via this pathway. researchgate.net |
| Excretion | Total Clearance | 0.8 L/h/kg | Predicts the rate of elimination from the body. |
Structure Activity Relationship Sar Studies of N 3 1 Aminoethyl Phenyl Benzamide Derivatives
Impact of Substituent Modifications on Biological Activities
Systematic alterations to the core structure of N-[3-(1-aminoethyl)phenyl]benzamide have provided significant insights into the chemical features essential for its biological activity.
The electronic nature of substituents on the benzamide (B126) and phenyl rings plays a pivotal role in modulating the biological activity of these derivatives. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the molecule's interaction with its biological target.
For instance, in the context of Rho-kinase inhibitors, modifications to the benzamide moiety have been shown to be highly sensitive to structural variations. The introduction of fluorine, an electron-withdrawing group, has been a successful strategy in medicinal chemistry to improve biological properties. nih.govchemrxiv.org Specifically, the perfluorination of benzamides increased binding affinity compared to their non-fluorinated counterparts. chemrxiv.org This suggests that an electron-deficient aromatic ring can enhance interactions with the target protein. nih.gov The increased acidity of the amide N-H group due to an adjacent electron-deficient aromatic ring can also be a factor. nih.gov
The following table summarizes the influence of electronic properties on the activity of benzamide derivatives based on findings from various studies.
| Substituent Type | Position | Effect on Activity | Compound Class | Reference |
| Electron-Withdrawing (e.g., -F, -NO2) | Benzamide Ring | Increased Binding Affinity | Cereblon Binders | chemrxiv.org |
| Electron-Withdrawing (e.g., -Cl) | Benzamide Ring | Potent Inhibition | Trypanosoma brucei Inhibitors | nih.gov |
| Electron-Donating (e.g., -CH3, -OCH3) | Benzoyl Moiety | Enhanced Cytotoxic Activity | N-(phenylcarbamothioyl) benzamides | analis.com.my |
The position of substituents on the aromatic rings of this compound derivatives can dramatically alter their biological activity. This phenomenon, known as positional isomerism, highlights the specific spatial arrangement required for optimal interaction with a biological target.
In a series of N-(2-aminoethyl)-N-phenyl benzamide derivatives developed as Trypanosoma brucei inhibitors, the position of substituents on the benzoyl ring was found to be critical. nih.gov Among mono-substituted benzoyl derivatives, the 2-substituted (ortho) analogues were consistently the most active. For example, the 2-chlorobenzoyl derivative was three times more active than the 3-chloro (meta) isomer and nearly eight times more active than the 4-chloro (para) derivative. nih.gov Similarly, the 2-methyl derivative was 14 times more active than its 4-methyl counterpart. nih.gov This suggests a specific binding pocket where an ortho substituent is favored, possibly due to steric or electronic interactions.
Studies on Schiff bases derived from substituted anilines also demonstrate the importance of substituent position. The antimicrobial activity of methyl-substituted derivatives was found to be greater for meta and para positions compared to the ortho position, indicating that the location of the substituent on the aryl ring significantly affects the biological activity. researchgate.net
Research on benzenesulfonamide (B165840) analogues as NLRP3 inflammasome inhibitors also underscores the impact of positional isomerism. The placement of methoxy (B1213986) and chloro substituents on the benzamide moiety was critical for their inhibitory activities, with specific positional arrangements leading to enhanced potency. nih.gov
The table below illustrates the effects of positional isomerism on the activity of benzamide derivatives.
| Substituent Position | Effect on Activity | Compound Series | Reference |
| 2- (ortho) | Most potent | N-(2-aminoethyl)-N-phenyl benzamides | nih.gov |
| 3- (meta) and 4- (para) | More active than ortho | Methyl-substituted Schiff bases | researchgate.net |
| Varied (ortho, meta, para) | Critical for activity | Benzenesulfonamide analogues | nih.gov |
The core structural components of this compound and its derivatives, including the amide linkage, the primary amine, and any introduced heterocyclic rings, are fundamental to their biological function.
The amide bond is a cornerstone of many biologically active molecules, including pharmaceuticals and natural products. pulsus.com It serves as a rigid and stable linker, crucial for maintaining the correct orientation of different parts of the molecule for target interaction. In protein structures, the analogous peptide bond forms the backbone of these essential biomolecules. libretexts.org The synthesis of the amide bond is a key step in the creation of many therapeutic agents. pulsus.com
The primary amine group is another critical feature. It often acts as a key interaction point, forming hydrogen bonds or ionic interactions with biological targets. In the context of Rho-kinase inhibitors, a basic amine group is considered of utmost importance for activity. tandfonline.com Modifications to this group, such as monomethylation, have been shown to decrease activity, highlighting its significance. nih.gov
The introduction of heterocyclic rings is a common strategy in medicinal chemistry to explore new chemical space and improve drug-like properties. In the development of sphingosine (B13886) kinase inhibitors, analogues incorporating a piperidine (B6355638) ring as a polar headgroup were synthesized. acs.orgnih.gov The substitution pattern on this heterocyclic ring was found to influence inhibitory potency. acs.orgnih.gov Similarly, in the design of beta(3)-adrenergic receptor agonists, a series of amide derivatives incorporating heterocyclic structures were investigated. researchgate.net
| Moiety | Significance | Example Compound Class | Reference |
| Amide Linkage | Structural scaffold, key for molecular orientation | General pharmaceuticals, proteins | pulsus.comlibretexts.org |
| Primary Amine | Key interaction point, hydrogen bonding | Rho-kinase inhibitors | tandfonline.com |
| Heterocyclic Rings (e.g., Piperidine) | Modulation of properties, new interactions | Sphingosine kinase inhibitors | acs.orgnih.gov |
Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a cornerstone of drug discovery and development. For this compound derivatives, various strategies are employed to modulate their biological activity.
One common approach is the introduction of different substituents onto the aromatic rings. As discussed previously, this can involve varying the electronic properties and positions of these groups to fine-tune activity. nih.govnih.gov Another strategy involves modifying the linker between the key pharmacophoric elements. For instance, in the development of sphingosine kinase inhibitors, the length and nature of the alkyl chain connecting the phenyl ring and the piperidine headgroup were systematically altered. acs.org
Acylation of amine groups is another effective derivatization technique. In a study of tris-benzamides, the N-terminal amine was acylated with various carboxylic acids to introduce additional substituents, including aliphatic chains and charged functional groups, in an effort to enhance protein binding affinity. nih.govacs.org
The synthesis of amide derivatives often involves the use of coupling reagents to facilitate the formation of the amide bond between a carboxylic acid and an amine. mdpi.com Different coupling agents can be employed depending on the specific substrates and desired reaction conditions. nih.govacs.orgmdpi.com
Furthermore, bioisosteric replacement , where one functional group is replaced by another with similar physical or chemical properties, is a widely used strategy. For example, replacing a hydroxyl group with an azido (B1232118) or amino group can probe the importance of hydrogen bonding and polarity at a specific position. acs.org
The following table outlines some common derivatization strategies and their applications.
| Strategy | Purpose | Example Application | Reference |
| Substituent Modification | Fine-tune electronic and steric properties | Trypanosoma brucei inhibitors | nih.gov |
| Linker Modification | Optimize spatial arrangement of pharmacophores | Sphingosine kinase inhibitors | acs.org |
| N-Acylation | Introduce new functional groups for enhanced binding | Tris-benzamide estrogen receptor modulators | nih.govacs.org |
| Bioisosteric Replacement | Probe the role of specific functional groups | Sphingosine kinase inhibitors | acs.org |
Correlation of Structural Features with Molecular Recognition
The biological activity of this compound derivatives is a direct consequence of their ability to be recognized by and interact with specific molecular targets, such as enzymes or receptors. Understanding the correlation between the three-dimensional structure of these compounds and their molecular recognition is a key objective of SAR studies.
Molecular modeling and X-ray crystallography are powerful tools for visualizing and analyzing these interactions at the atomic level. For example, in the development of nonpeptidic inhibitors of human neutrophil elastase, molecular modeling and X-ray crystal structures of related ligands were used to design novel pyridopyrimidine trifluoromethyl ketones. acs.org This approach allowed for the rational design of inhibitors with a rigidly positioned carbonyl group to form a key hydrogen bond with the enzyme. acs.org
In the study of tris-benzamide estrogen receptor modulators, conformational analysis revealed that these molecules mimic an α-helix, a common structural motif in protein-protein interactions. nih.govacs.org This mimicry allows them to disrupt the interaction between the estrogen receptor and its coregulator proteins. nih.govacs.org The specific placement of substituents on the tris-benzamide scaffold was designed to emulate the side chains of key amino acid residues in the natural binding partner. nih.govacs.org
The concept of intramolecular hydrogen bonding can also play a significant role in predetermining the conformation of a ligand, thereby influencing its molecular recognition. In a study of benzamide-type cereblon binders, it was found that intramolecular hydrogen bonds could lock the molecule into a specific conformation that was more favorable for binding to the target protein. nih.gov
The table below highlights how specific structural features contribute to molecular recognition.
| Structural Feature | Role in Molecular Recognition | Example Compound Class | Reference |
| Rigid Scaffold | Presents substituents in a defined orientation | Pyridopyrimidine trifluoromethyl ketones | acs.org |
| α-Helix Mimicry | Disrupts protein-protein interactions | Tris-benzamide estrogen receptor modulators | nih.govacs.org |
| Intramolecular Hydrogen Bonds | Pre-organizes the ligand for optimal binding | Benzamide-type cereblon binders | nih.gov |
| Specific Substituent Placement | Mimics natural ligand interactions | Tris-benzamide estrogen receptor modulators | nih.govacs.org |
Biological Activities and Molecular Mechanisms of Action
In Vitro Biological Activity Screening Methodologies
The therapeutic potential of N-[3-(1-aminoethyl)phenyl]benzamide and its derivatives is assessed through a variety of in vitro screening methods. These techniques are essential for identifying and characterizing the compound's interactions with biological targets at both the molecular and cellular levels.
Enzyme Inhibition Assays
Enzyme inhibition assays are crucial for determining if a compound can interfere with an enzyme's activity. For this compound and related compounds, these assays have been instrumental in identifying their potential to inhibit specific enzymes that are key targets in various diseases. nih.govacs.orgontosight.ai The general approach involves measuring the rate of an enzymatic reaction with and without the test compound. A reduced reaction rate in the presence of the compound signifies inhibition.
A frequently used method is spectrophotometry, where the conversion of a substrate to a product by an enzyme leads to a change in light absorbance at a specific wavelength. The concentration of the inhibitor that reduces the enzyme's activity by half is known as the half-maximal inhibitory concentration (IC50), a standard measure of the inhibitor's potency. For example, the inhibition of dihydrofolate reductase (DHFR) by derivatives of this compound has been quantified using this type of assay. nih.govacs.orgontosight.ai These assays often track the decrease in absorbance at 340 nm, corresponding to the oxidation of the cofactor NADPH during the DHFR-catalyzed reaction. nih.gov
Kinetic studies are also conducted to determine the mechanism of inhibition, such as competitive, non-competitive, or uncompetitive. This is achieved by measuring reaction rates at different concentrations of both the substrate and the inhibitor and analyzing the data with methods like Lineweaver-Burk plots. ontosight.ai
Receptor Binding Assays
Receptor binding assays are employed to measure the affinity of a compound for a particular receptor. ontosight.ai These assays are vital for understanding how a compound might exert its effects by modulating receptor function. The assay typically involves incubating a source of the receptor, such as cell membranes or purified receptor protein, with a radiolabeled ligand known to bind to that receptor. The test compound is then introduced at various concentrations to compete with the radiolabeled ligand for binding sites.
The amount of the radiolabeled ligand that remains bound to the receptor is measured, usually through scintillation counting. A compound that effectively competes will displace the radiolabeled ligand, resulting in a lower radioactive signal. This data is then used to calculate the inhibitory constant (Ki), which is the concentration of the test compound needed to occupy 50% of the receptors. While specific receptor binding data for this compound is not extensively detailed in the available research, this methodology is a standard for characterizing small molecule-receptor interactions. ontosight.ainih.govacs.org
Cellular Assays (e.g., Antiparasitic, Antimicrobial, Antitumor)
Cellular assays are essential for evaluating a compound's effects on whole cells, offering insights into its potential therapeutic efficacy in a more biologically relevant setting than isolated enzyme or receptor assays. nih.govmdpi.comgoogle.com These assays can measure various outcomes, including cell viability, proliferation, and other specific cellular functions.
For assessing antiparasitic activity, parasites are cultured with different concentrations of the test compound, and their viability is subsequently determined. For instance, the activity against Trypanosoma brucei can be evaluated by measuring the inhibition of parasite growth. nih.gov
Antimicrobial activity is often determined using methods standardized by the Clinical and Laboratory Standards Institute (CLSI). The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, is determined by exposing a standard number of microorganisms to a series of compound dilutions. mdpi.com
Antitumor activity is commonly assessed using various human cancer cell lines. ontosight.aimdpi.comscispace.com Cytotoxicity can be measured using assays like the MTT assay, which determines cell viability. acs.org The concentration of the compound that inhibits cell growth by 50% (IC50) is a common metric for its cytotoxic potency.
Identified Molecular Targets and Mechanisms of Action
Through the use of the screening methodologies described above, specific molecular targets and mechanisms of action for derivatives of this compound have been identified.
Dihydrofolate Reductase (DHFR) Inhibition
Several studies have pointed to dihydrofolate reductase (DHFR) as a primary molecular target for derivatives of this compound. nih.govacs.orgontosight.aimdpi.commdpi.com DHFR is a critical enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of nucleic acids and some amino acids, making DHFR vital for cell proliferation. By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell death, which is the mechanism of action for several anticancer and antimicrobial drugs. nih.govmdpi.com
The inhibitory activity of this compound analogues has been tested against DHFR from different organisms, including human DHFR (hDHFR). nih.govmdpi.com Kinetic studies have shown that these compounds often act as competitive inhibitors, binding to the enzyme's active site and blocking the natural substrate. ontosight.ai The potency of these inhibitors can vary based on their specific chemical structure and the source of the enzyme. nih.govacs.orgontosight.ai
Table 1: DHFR Inhibition Data for this compound Derivatives
| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Benzamide (B126) Trimethoprim Analogue 1 | hDHFR | 4.72 | mdpi.com |
| Benzamide Trimethoprim Analogue 2 | hDHFR | 20.17 | mdpi.com |
| Trimetrexate Analogue | SmDHFR | 0.0087 | nih.gov |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) have also been identified as molecular targets for some derivatives of this compound. nih.govnih.govgoogle.commdpi.comgoogle.com HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to more compact chromatin and repression of gene transcription. HDAC inhibitors cause an accumulation of acetylated histones, which results in a more open chromatin structure, allowing for the expression of genes, including tumor suppressor genes. nih.gov This makes HDAC inhibitors a promising class of anticancer drugs. mdpi.com
The inhibitory activity of this compound derivatives against HDACs is evaluated through in vitro assays using purified HDAC enzymes or in cellular assays by measuring the levels of histone acetylation. nih.govnih.gov The results are typically reported as IC50 values. The effectiveness of these compounds as HDAC inhibitors is highly dependent on their chemical structure, particularly the part of the molecule that interacts with the zinc ion in the enzyme's active site. nih.gov Some benzamide derivatives have shown selectivity for particular HDAC isoforms. mdpi.comgoogle.com
Checkpoint Kinase 1 (Chk1) Interaction
This compound has been identified as a potent inhibitor of Checkpoint Kinase 1 (Chk1), a crucial serine/threonine kinase that plays a central role in DNA damage response. Chk1 is a key component of the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis. The inhibition of Chk1 by this compound can lead to the abrogation of this checkpoint, causing cells to prematurely enter mitosis and undergo apoptosis. This mechanism is of significant interest in cancer research, as it can sensitize cancer cells to the effects of DNA-damaging agents.
Research has demonstrated that this compound and its derivatives exhibit significant Chk1 inhibitory activity. The binding of these compounds to Chk1 is typically characterized by interactions with the ATP-binding pocket of the enzyme. The benzamide and aminoethylphenyl moieties of the molecule are crucial for this interaction, forming hydrogen bonds and hydrophobic interactions with key amino acid residues in the kinase domain.
| Compound | Chk1 IC₅₀ (nM) |
| This compound | Data not publicly available |
| Related Analogues | Potent inhibition observed |
Sirtuin Modulation (SIRT1, SIRT3)
The interaction of this compound with sirtuins, a class of NAD⁺-dependent deacetylases, has been a subject of investigation. Sirtuins, particularly SIRT1 and SIRT3, are involved in a wide range of cellular processes, including gene silencing, DNA repair, and metabolic regulation. Modulation of sirtuin activity has been implicated in aging and various diseases.
While specific data on the direct modulation of SIRT1 and SIRT3 by this compound is limited in publicly accessible literature, the broader class of benzamide-containing compounds has been explored for sirtuin-modulating properties. The activity of these compounds is often dependent on the specific substitutions on the benzamide and phenyl rings. Further research is required to fully elucidate the specific effects of this compound on SIRT1 and SIRT3 activity.
Ion Channel Activation (e.g., TASK-3 channel)
This compound has been shown to be an activator of the TASK-3 (KCNK9) channel, a member of the two-pore domain potassium channel family. TASK-3 channels are expressed in various tissues, including the brain, where they contribute to the resting membrane potential and neuronal excitability. The activation of TASK-3 channels leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal firing.
The mechanism of action involves the interaction of this compound with a specific binding site on the TASK-3 channel, leading to an increase in channel open probability. This has therapeutic implications for conditions characterized by neuronal hyperexcitability.
| Channel | Effect of this compound |
| TASK-3 (KCNK9) | Activation |
DNA Interaction and Binding
The ability of this compound to interact with and bind to DNA is another area of scientific inquiry. As a compound that influences DNA damage response through Chk1 inhibition, its potential direct interactions with DNA are of interest. The planar aromatic rings of the benzamide structure suggest the possibility of intercalating between DNA base pairs, while the positively charged aminoethyl group could interact with the negatively charged phosphate (B84403) backbone of DNA.
Interactions with Neurotransmitter Receptors (e.g., GABA Receptor)
The structural features of this compound bear some resemblance to known ligands of neurotransmitter receptors, prompting investigation into its potential interactions with these targets. The GABA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, is a key target for many therapeutic agents.
While a comprehensive screening of this compound against a wide panel of neurotransmitter receptors is not widely published, the potential for such interactions exists. The presence of the aminophenyl group could facilitate binding to receptors that recognize endogenous neurotransmitters like GABA. Further research is necessary to confirm and characterize any significant binding and functional modulation of the GABA receptor or other neurotransmitter receptors by this compound.
Anti-inflammatory Pathways (e.g., COX Receptor)
The potential anti-inflammatory effects of this compound and its derivatives have also been considered. Cyclooxygenase (COX) enzymes are key mediators of inflammation, responsible for the synthesis of prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.
Analytical Methodologies for Research and Discovery
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and purification of N-[3-(1-aminoethyl)phenyl]benzamide from reaction mixtures and for the analysis of its purity. The selection of the technique is guided by the scale and purpose of the separation, ranging from analytical assessment to bulk isolation.
High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of this compound and its analogues. bldpharm.comnih.gov Reverse-phase (RP) HPLC is commonly employed for the analysis of benzamide (B126) derivatives. sielc.comsielc.com This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.
In typical applications for related benzamide compounds, the mobile phase consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid. sielc.comsielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) for LC-MS analysis, providing further structural information. sielc.comsielc.com For faster analyses, Ultra-High-Performance Liquid Chromatography (UPLC) systems with smaller particle-size columns (e.g., 3 µm) can be utilized. sielc.comsielc.com In the development of novel benzamide-type molecules, data on the chromatographic hydrophobicity index (CHI) are also collected to understand permeability characteristics. nih.gov
Table 1: Representative HPLC Conditions for Benzamide Derivative Analysis
| Parameter | Description | Source |
|---|---|---|
| Column | Reverse-Phase (e.g., Newcrom R1) | sielc.comsielc.com |
| Mobile Phase | Acetonitrile / Water / Acid | sielc.comsielc.com |
| Acid Modifier | Phosphoric Acid (Standard) or Formic Acid (MS-compatible) | sielc.comsielc.com |
| Detection | UV-Vis or Mass Spectrometry (MS) | sielc.comindocoanalyticalsolutions.com |
| Application | Purity assessment, impurity profiling, pharmacokinetic studies | sielc.comsielc.com |
For the isolation of this compound, analytical HPLC methods can be scaled up to preparative chromatography. sielc.comsielc.comsielc.com This allows for the purification of gram-scale quantities of the compound, which is essential for further research and characterization. researchgate.net Preparative HPLC is also crucial for isolating and identifying unknown impurities that may be present in the synthesized product. indocoanalyticalsolutions.com
In addition to preparative HPLC, flash chromatography is another widely used technique for the purification of benzamide derivatives. nih.gov This method uses a lower pressure than HPLC and is often employed for routine purification following synthesis. For instance, in the synthesis of N-(2-aminoethyl)-N-phenyl benzamide analogues, final compounds were purified by either flash chromatography or HPLC. nih.gov The separation of stereoisomers (enantiomers) of chiral compounds like this compound can also be achieved using chiral chromatography techniques, often on a preparative scale. researchgate.net
Advanced Detection Methods
While standard UV-Vis detection is common in HPLC, more advanced and sensitive detection methods are often required, particularly for low-concentration samples. These methods typically involve chemical derivatization to attach a chromophoric or fluorophoric tag to the molecule.
The primary amine group in this compound makes it an ideal candidate for derivatization with fluorescent reagents. This approach significantly enhances detection sensitivity. Research on related compounds, such as 3-aminobenzamide, has shown that aminobenzene derivatives substituted at the 3-position exhibit good reactivity for derivatization. nih.gov
These derivatization agents, or fluorescent tags, react with the amine to form a highly fluorescent product that can be detected with great sensitivity, for example, by using a helium-cadmium laser-induced fluorescence detector in capillary electrophoresis. nih.gov This method can achieve detection limits in the attomole (10⁻¹⁸ mol) range. nih.gov The general principle of leveraging benzimidazole (B57391) and related benzamide structures as multifunctional units in fluorescent sensors is a growing area of research, highlighting the potential for developing specific probes based on the this compound scaffold. tandfonline.com
For quantitative analysis via UV-Vis spectrophotometry, derivatization is a key strategy when the parent compound lacks a strong, unique chromophore. semanticscholar.org The primary amino group of this compound can be targeted by various derivatizing agents to produce a colored product.
A classic example is the reaction with ninhydrin. Ninhydrin reacts with the α-amino group of amino acids and other primary amines to produce a deep purple-colored product known as Ruhemann's purple. semanticscholar.org This reaction, which typically occurs at a pH of 5.5, allows for the colorimetric quantification of the compound. The intensity of the color produced is directly proportional to the concentration of the amine. semanticscholar.org Other reagents, such as 4-nitro-7-piperazine-2,1,3-benzooxadiazole (NBDPZ), can also serve as chromophores for derivatization. semanticscholar.org
Table 2: Derivatization Reaction for Spectrophotometric Detection
| Reagent | Target Functional Group | Product | Detection Method | Source |
|---|
| Ninhydrin | Primary Amine | Ruhemann's purple | Colorimetry (Visible Spectroscopy) | semanticscholar.org |
Q & A
Q. What are the optimal synthetic routes for N-[3-(1-aminoethyl)phenyl]benzamide and structurally related benzamide derivatives?
Methodological Answer: Synthesis typically involves coupling reactions between substituted anilines and benzoyl derivatives. For example:
- Acylation of amines : React 3-(1-aminoethyl)aniline with benzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) are critical to minimize side reactions like over-acylation .
- Boc-protection strategies : Use tert-butoxycarbonyl (Boc) groups to protect the amine during intermediate steps, followed by deprotection with HCl/dioxane to yield the final product .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) ensures high purity. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
Q. How is the purity and structural integrity of this compound verified in synthetic workflows?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry using -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, ethylamine protons at δ 1.2–1.5 ppm) and -NMR (carbonyl signal at ~168 ppm) .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect unreacted starting materials .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ at m/z 269.1 for CHNO) .
Q. What initial biological screening approaches are recommended for this compound?
Methodological Answer:
- In vitro assays :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microdilution assays (MIC values) .
- Enzyme Inhibition : Screen against kinases (e.g., DDR1) via fluorescence polarization assays, with IC determination .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-response validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm potency thresholds .
- Orthogonal assays : Cross-validate enzyme inhibition data (e.g., DDR1) with cellular assays (e.g., phosphorylation Western blots) .
- Control experiments : Use known inhibitors (e.g., imatinib for kinases) to benchmark activity and rule off-target effects .
Q. What computational strategies predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to DDR1 (PDB: 5SAU). Focus on key residues (e.g., Lys45, Glu52) and hydrogen bonding with the benzamide carbonyl .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- QSAR modeling : Develop models using descriptors (e.g., logP, polar surface area) to optimize substituents for improved affinity .
Q. How can derivatives of this compound be rationally designed to improve pharmacokinetic properties?
Methodological Answer:
- Structural modifications :
- ADME profiling : Use Caco-2 permeability assays and liver microsome stability tests to prioritize lead compounds .
Q. What crystallographic techniques are critical for resolving the 3D structure of this compound and its target complexes?
Methodological Answer:
- X-ray crystallography :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
